molecular formula C17H13ClFN7O B10920850 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10920850
M. Wt: 385.8 g/mol
InChI Key: MNUYMGITCABJRS-UHFFFAOYSA-N
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Description

N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a pyrazole ring, a fluorophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group:

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is constructed through a cyclization reaction involving the pyrazole derivative and a suitable nitrile.

    Final Coupling: The final step is the coupling of the triazolopyrimidine core with the pyrazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while reduction may produce alcohol derivatives.

Scientific Research Applications

N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N7-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: The compound can interact with cellular receptors, altering their signaling pathways.

    Affect Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE

Uniqueness

N~7~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of both a fluorophenyl group and a triazolopyrimidine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClFN7O

Molecular Weight

385.8 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H13ClFN7O/c1-9-14(18)15(24-25(9)2)23-16(27)13-7-12(10-3-5-11(19)6-4-10)22-17-20-8-21-26(13)17/h3-8H,1-2H3,(H,23,24,27)

InChI Key

MNUYMGITCABJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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